

Spectroscopic Profile of 2-(Thiophen-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Thiophen-2-yl)morpholine

Cat. No.: B1274246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-(Thiophen-2-yl)morpholine**. Due to the limited availability of published, collated experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for the characterization and identification of this compound in a research and development setting.

Chemical Structure

IUPAC Name: **2-(Thiophen-2-yl)morpholine** CAS Number: 76175-49-0 Molecular Formula: C₈H₁₁NOS Molecular Weight: 169.24 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2-(Thiophen-2-yl)morpholine**. This data is derived from the known spectral characteristics of the thiophene and morpholine ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	dd	1H	Thiophene H5
~7.00	dd	1H	Thiophene H3
~6.95	dd	1H	Thiophene H4
~4.50	dd	1H	Morpholine H2 (methine)
~3.90	m	2H	Morpholine H5 (equatorial & axial)
~3.65	m	2H	Morpholine H3 (equatorial & axial)
~2.90	m	2H	Morpholine H6 (equatorial & axial)
~2.00	br s	1H	N-H

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz (assumed)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~145	Thiophene C2
~127	Thiophene C5
~125	Thiophene C3
~124	Thiophene C4
~70	Morpholine C2
~67	Morpholine C5
~50	Morpholine C3
~46	Morpholine C6

Solvent: CDCl_3 , Spectrometer Frequency: 100 MHz (assumed)

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
3100-3000	Medium	C-H Stretch (Thiophene)
2950-2850	Medium-Strong	C-H Stretch (Morpholine)
~1500	Medium	C=C Stretch (Thiophene ring)
~1115	Strong	C-O-C Stretch (Morpholine)
~850	Strong	C-H Out-of-plane bend (Thiophene)
~700	Strong	C-S Stretch (Thiophene)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
169	$[\text{M}]^+$ (Molecular Ion)
140	$[\text{M} - \text{C}_2\text{H}_5]^+$
110	$[\text{M} - \text{C}_2\text{H}_5\text{NO}]^+$
83	$[\text{C}_4\text{H}_3\text{S}]^+$ (Thienyl cation)
86	$[\text{C}_4\text{H}_8\text{NO}]^+$ (Morpholine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-(Thiophen-2-yl)morpholine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrations.
 - Acquire a ^{13}C NMR spectrum to identify the chemical shifts of the carbon atoms.
 - (Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

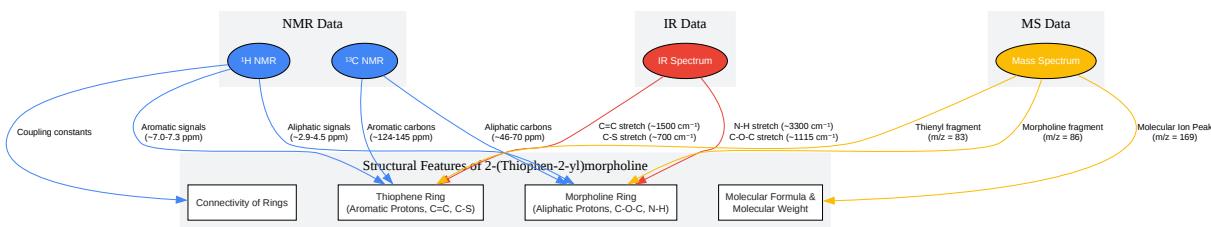
- Sample Preparation:
 - Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
- Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-(Thiophen-2-yl)morpholine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical Relationships in Spectroscopic Data Interpretation

The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural information they provide for **2-(Thiophen-2-yl)morpholine**.

[Click to download full resolution via product page](#)

Caption: Interplay of spectroscopic data for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Thiophen-2-yl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1274246#spectroscopic-data-of-2-thiophen-2-yl-morpholine-nmr-ir-ms\]](https://www.benchchem.com/product/b1274246#spectroscopic-data-of-2-thiophen-2-yl-morpholine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com